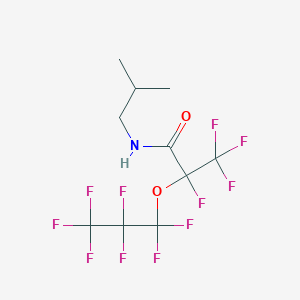![molecular formula C16H27ClN2O2 B5977659 [4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride](/img/structure/B5977659.png)
[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a piperazine ring, a butoxy group, and a phenylmethanol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-methylpiperazine with 1-bromo-4-butoxybenzene under basic conditions to form the intermediate [4-(4-Methylpiperazin-1-yl)butoxy]benzene. This intermediate is then subjected to a reduction reaction using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield [4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol. Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is typically purified using recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenylmethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the piperazine ring or the phenylmethanol group.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylmethanol group can yield benzaldehyde or benzoic acid, while reduction can lead to the formation of various reduced derivatives of the piperazine ring.
Applications De Recherche Scientifique
[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the compound may affect cellular signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-(4-Methylpiperazin-1-yl)butoxy]benzene
- 4-Methylpiperazine
- 1-Bromo-4-butoxybenzene
Uniqueness
[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its solubility and stability as a hydrochloride salt further enhance its applicability in various research fields.
Propriétés
IUPAC Name |
[4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-17-9-11-18(12-10-17)8-2-3-13-20-16-6-4-15(14-19)5-7-16;/h4-7,19H,2-3,8-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQKANXEKMVWBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCOC2=CC=C(C=C2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-HYDROXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B5977583.png)
![N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]but-2-ynamide](/img/structure/B5977594.png)
![2-[4-(1,3-Dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B5977597.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5977603.png)
![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5977611.png)

![7-(2-fluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5977623.png)
![4-ethoxy-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B5977635.png)
![N-(4-FLUOROPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B5977638.png)

![(1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinyl)methanol](/img/structure/B5977652.png)

![N-({1-[3-(2-furyl)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B5977686.png)
